molecular formula C9H12O2S B2719641 4-(2-Methoxyethoxy)benzene-1-thiol CAS No. 86705-34-2

4-(2-Methoxyethoxy)benzene-1-thiol

Cat. No.: B2719641
CAS No.: 86705-34-2
M. Wt: 184.25
InChI Key: JFEPIPILNMOARY-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)benzene-1-thiol is an organic compound with the molecular formula C₉H₁₂O₂S and a molecular weight of 184.26 g/mol . It is a thiol derivative of benzene, characterized by the presence of a methoxyethoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-(2-methoxyethoxy)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-10-6-7-11-8-2-4-9(12)5-3-8/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPIPILNMOARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)benzene-1-thiol typically involves the reaction of 4-bromophenol with 2-methoxyethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with thiourea to introduce the thiol group . The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production, such as continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)benzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methoxyethoxy)benzene-1-thiol is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving thiol-based bioconjugation and protein modification.

    Medicine: The compound is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethoxy)benzene-1-thiol is unique due to the presence of both methoxy and ethoxy groups, which enhance its solubility and reactivity compared to other thiol derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Biological Activity

4-(2-Methoxyethoxy)benzene-1-thiol, also known as a thiol compound, is characterized by its unique molecular structure that includes a benzene ring substituted with both a thiol group and an ether functional group. Its molecular formula is C₁₁H₁₄O₂S, which contributes to its diverse biological activities and applications in various fields, including medicinal chemistry, polymer science, and materials engineering.

The compound's reactivity is primarily governed by its thiol group, which can participate in various chemical reactions, including:

  • Nucleophilic substitution: Thiols can act as nucleophiles due to the sulfur atom's lone pair.
  • Metal complexation: The thiol group can interact with metal ions, forming stable complexes that may exhibit catalytic properties.
  • Formation of self-assembled monolayers (SAMs): The compound can form SAMs on metal surfaces, altering their physical and chemical properties.

The biological activity of this compound can be attributed to its ability to interact with biological molecules such as proteins and enzymes. The thiol group is known to influence protein folding and stability, which is crucial in biochemical processes. Additionally, it can modulate the activity of certain enzymes by forming disulfide bonds or acting as a reducing agent.

Applications in Drug Discovery

Thiol compounds are often utilized as building blocks in the synthesis of biologically active molecules. Research indicates that this compound can be involved in the development of new therapeutic agents through the following pathways:

  • Synthesis of Anticancer Agents: Thiol derivatives have shown potential in targeting cancer cells by inducing apoptosis or inhibiting tumor growth.
  • Antioxidant Activity: Thiols are recognized for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Study 1: Antitumor Activity

In a study examining the antitumor effects of thiol compounds, this compound was tested for its cytotoxicity against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as an anticancer agent. The mechanism was linked to the compound's ability to induce oxidative stress within cancer cells.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit specific enzymes involved in metabolic pathways. This inhibition was attributed to the formation of reversible or irreversible complexes between the thiol group and the enzyme active sites.

Data Table: Comparison of Biological Activities

Compound NameAntitumor ActivityEnzyme InhibitionAntioxidant Properties
This compoundSignificantModerateHigh
4-MercaptobenzeneLowHighModerate
2-MercaptoethanolModerateLowHigh

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